Desfluoro-atorvastatin: A Comprehensive Technical Guide to its Synthesis and Characterization
Desfluoro-atorvastatin: A Comprehensive Technical Guide to its Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desfluoro-atorvastatin is a significant compound in the landscape of pharmaceutical research and development, primarily recognized as a key impurity in the synthesis of Atorvastatin (B1662188), a widely prescribed HMG-CoA reductase inhibitor for the treatment of hypercholesterolemia.[1][2] The absence of the fluorine atom on the phenyl ring distinguishes it from the parent drug, and its characterization is crucial for the quality control and regulatory compliance of Atorvastatin manufacturing. This technical guide provides an in-depth overview of the synthesis and characterization of desfluoro-atorvastatin, offering detailed experimental protocols, comprehensive data analysis, and visual representations of the synthetic workflow.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | (3R,5R)-3,5-Dihydroxy-7-[5-(1-methylethyl)-2,3-diphenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]heptanoic acid | [1] |
| Synonyms | Atorvastatin impurity A, Defluoro Atorvastatin | [1] |
| CAS Number | 433289-84-0 | [1] |
| Molecular Formula | C₃₃H₃₆N₂O₅ | [2] |
| Molecular Weight | 540.65 g/mol | [2] |
| Appearance | Powder | [2] |
| Purity | Min. 95% | [2] |
Synthesis of Desfluoro-atorvastatin
The total synthesis of desfluoro-atorvastatin can be achieved through a multi-step process involving key chemical reactions such as the Stetter reaction and the Paal-Knorr pyrrole (B145914) synthesis.[3][4] A common synthetic route starts from 4-methyl-3-oxo-pentanoic acid ethyl ester and involves amination, condensation, a Michael-Stetter reaction, and a Paal-Knorr reaction, followed by deprotection.[3]
A frequently cited method for preparing the desfluoro analogue involves a procedure analogous to the synthesis of atorvastatin itself, where benzaldehyde (B42025) is used in place of 4-fluorobenzaldehyde.[4] This pathway proceeds through the formation of a 1,4-diketone intermediate, which then undergoes cyclization to form the pyrrole core of the molecule.
Experimental Workflow for Desfluoro-atorvastatin Synthesis
Key Experimental Protocols
1. Stetter Reaction for 1,4-Diketone Synthesis (Analogue)
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Reactants: An α,β-unsaturated ketone and an aldehyde (in this case, benzaldehyde).
-
Catalyst: A thiazolium bromide catalyst, such as 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide.
-
Base: A non-nucleophilic base, typically triethylamine.
-
Solvent: Anhydrous ethanol (B145695) is commonly used.
-
Procedure: The α,β-unsaturated ketone and benzaldehyde are dissolved in anhydrous ethanol. Triethylamine and the thiazolium bromide catalyst are added. The reaction mixture is heated under an inert atmosphere for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
2. Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a robust method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine.[5][6]
-
Reactants: The 1,4-diketone intermediate and a primary amine (the chiral side chain of atorvastatin).
-
Catalyst: The reaction is typically catalyzed by a protic or Lewis acid. Pivalic acid is a commonly used catalyst for this transformation in atorvastatin synthesis.[7]
-
Solvent: A mixture of non-polar solvents such as toluene (B28343) and heptane (B126788) is often employed to facilitate the removal of water via azeotropic distillation.
-
Procedure: The 1,4-diketone and the primary amine are dissolved in the solvent mixture. The acid catalyst is added, and the reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the product is isolated by an appropriate workup procedure, which may involve washing with aqueous solutions to remove the catalyst and unreacted starting materials. The crude product is then purified, often by recrystallization or column chromatography.
3. Deprotection
The final step in the synthesis is the removal of any protecting groups on the heptanoic acid side chain. This is typically achieved by acid- or base-catalyzed hydrolysis.
-
Reagents: Depending on the protecting groups, aqueous hydrochloric acid or sodium hydroxide (B78521) is used.
-
Procedure: The protected desfluoro-atorvastatin is dissolved in a suitable solvent, and the acidic or basic solution is added. The reaction is stirred at room temperature or with gentle heating until the deprotection is complete, as monitored by TLC or HPLC. The final product is then isolated by extraction and purified.
Characterization of Desfluoro-atorvastatin
A combination of chromatographic and spectroscopic techniques is employed to confirm the structure and purity of the synthesized desfluoro-atorvastatin.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of desfluoro-atorvastatin and for separating it from atorvastatin and other related impurities.[8][9]
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection is commonly used, with the wavelength set to an appropriate value for the chromophores in the molecule.
-
Expected Results: Desfluoro-atorvastatin will have a characteristic retention time that allows for its identification and quantification. The peak area can be used to determine the purity of the sample.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of desfluoro-atorvastatin and to study its fragmentation pattern, which aids in structural elucidation.[10][11]
-
Ionization Technique: Electrospray ionization (ESI) is a common method for analyzing atorvastatin and its analogues.
-
Expected Results: In the positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to the molecular weight of desfluoro-atorvastatin (540.65 g/mol ). Tandem mass spectrometry (MS/MS) can be used to generate a fragmentation pattern that is characteristic of the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Features:
-
Signals corresponding to the aromatic protons of the two phenyl rings and the phenylcarbamoyl group.
-
A characteristic signal for the isopropyl group protons.
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Signals for the protons of the heptanoic acid side chain, including the two hydroxyl-bearing methine protons.
-
Signals for the protons of the pyrrole ring.
Expected ¹³C NMR Features:
-
Resonances for the carbonyl carbons of the amide and carboxylic acid groups.
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Signals for the aromatic carbons of the phenyl and pyrrole rings.
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Resonances for the carbons of the isopropyl group and the heptanoic acid side chain.
Logical Relationship of Characterization Techniques
Conclusion
The synthesis and characterization of desfluoro-atorvastatin are critical aspects of quality control in the manufacturing of Atorvastatin. The synthetic pathway, primarily involving a Stetter reaction and a Paal-Knorr cyclization, allows for the targeted preparation of this impurity standard. A comprehensive analytical approach, utilizing HPLC for purity assessment and MS and NMR for structural elucidation, is essential for its unambiguous identification and characterization. This guide provides a foundational understanding for researchers and professionals involved in the synthesis, analysis, and quality control of statin-based pharmaceuticals.
References
- 1. Desfluoro atorvastatin | 433289-84-0 | ID71941 | Biosynth [biosynth.com]
- 2. Desfluoro atorvastatin | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jchemrev.com [jchemrev.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Liquid chromatography/mass spectrometric studies on atorvastatin and its stress degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
